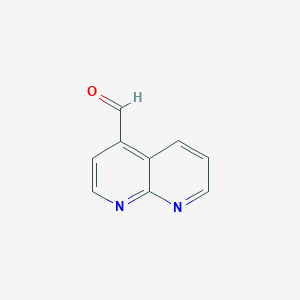

1,8-Naphthyridine-4-carbaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

1,8-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCAFKJJCFELHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406207 | |

| Record name | 1,8-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-46-0 | |

| Record name | 1,8-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Functionalization of 1,8 Naphthyridine 4 Carbaldehyde

Condensation Reactions

Condensation reactions involving the aldehyde group are a straightforward and effective method for introducing new functionalities and extending the molecular framework.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. nih.gov This reaction is readily applicable to 1,8-naphthyridine-4-carbaldehyde, providing a facile route to a wide variety of derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov

The synthesis is typically carried out by reacting this compound with a substituted amine or hydrazine (B178648) in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. semanticscholar.org The resulting Schiff bases are valuable intermediates in their own right and can be used in the synthesis of further heterocyclic systems or as ligands for metal complexes.

While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to heterocyclic aldehydes is well-established. nih.govsemanticscholar.orgumich.edu For instance, Schiff bases have been synthesized from various pyridine-4-carbaldehydes and other heterocyclic aldehydes with a range of primary amines. umich.edu

Table 1: Representative Schiff Base Formation

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product |

|---|---|---|

| This compound | Substituted Aniline | N-((1,8-naphthyridin-4-yl)methylene)aniline |

| This compound | Hydrazine Hydrate (B1144303) | 1,8-Naphthyridin-4-ylmethanone hydrazone |

| This compound | Semicarbazide | 2-((1,8-naphthyridin-4-yl)methylene)hydrazine-1-carboxamide |

This table represents the expected products based on the general principles of Schiff base formation.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated carbonyl compound. researchgate.net When an aldehyde reacts with a ketone, the resulting product is a chalcone (B49325). This reaction is a powerful tool for carbon-carbon bond formation and has been applied to the synthesis of chalcones derived from 1,8-naphthyridine (B1210474).

In a typical procedure, this compound would be treated with a substituted acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govresearchgate.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Research has demonstrated the successful synthesis of chalcones from 2-(4-acetyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine with various aromatic aldehydes. This highlights the feasibility of employing 1,8-naphthyridine moieties in Claisen-Schmidt condensations to generate α,β-unsaturated ketones. These chalcone derivatives are of significant interest due to their potential as precursors for the synthesis of other heterocyclic compounds like pyrazolines.

Table 2: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Naphthyridine Reactant | Aldehyde Reactant | Catalyst | Product |

|---|---|---|---|

| 2-(4-acetyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | Benzaldehyde | NaOH | 2-(4-cinnamoyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine |

| 2-(4-acetyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | 4-Chlorobenzaldehyde | NaOH | 3-(4-chlorophenyl)-2-{4-[3-(4-chlorophenyl)acryloyl]phenylamino}-1,8-naphthyridine |

| 2-(4-acetyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | 4-Methoxybenzaldehyde | NaOH | 3-(4-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)acryloyl]phenylamino}-1,8-naphthyridine |

Data is representative of the types of products that can be formed based on analogous reactions.

Cyclization Reactions

Cyclization reactions involving this compound open pathways to more complex, fused, and polycyclic heterocyclic systems.

The Friedländer annulation is a classic method for the synthesis of quinolines and, by extension, 1,8-naphthyridines. nih.gov The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov

Based on the established mechanism of the Friedländer synthesis, this compound is not a suitable starting material for this type of reaction to produce more complex fused heterocycles. The reaction is designed to construct the pyridinone ring of the naphthyridine system itself, rather than using the pre-formed naphthyridine as a building block for further annulation. A thorough review of the scientific literature reveals no instances of this compound being utilized as a substrate in a Friedländer annulation.

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netnih.gov The product of this reaction is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine (B92270) derivative. nih.gov

In the context of this compound, it could theoretically serve as the aldehyde component in a Hantzsch synthesis. This would lead to the formation of a 1,4-dihydropyridine ring bearing a 1,8-naphthyridin-4-yl substituent at the 4-position. Such a reaction would involve the condensation of this compound with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a source of ammonia.

Despite the theoretical plausibility of this reaction, a comprehensive search of the scientific literature did not yield any specific examples of the Hantzsch dihydropyridine synthesis being carried out with this compound. Therefore, while it remains a potential synthetic route, it is not a documented derivatization strategy for this compound.

Table 3: Hypothetical Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Hypothetical Product |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-(1,8-naphthyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

This table represents a hypothetical product as no specific literature examples were found.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. One common method for their synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. researchgate.net

The chalcones derived from this compound via the Claisen-Schmidt condensation (as discussed in section 3.1.2) are ideal precursors for the synthesis of pyrazoles. The reaction of a 1,8-naphthyridine-containing chalcone with hydrazine hydrate would be expected to yield a pyrazoline, which can then be oxidized to the corresponding pyrazole (B372694).

Additionally, a more direct route to pyrazole derivatives can be envisioned through the reaction of a hydrazone of this compound with a suitable reagent. For instance, the Vilsmeier-Haack reagent has been used to cyclize hydrazones of other naphthyridine derivatives to form pyrazole-4-carbaldehydes. While direct evidence for the formation of pyrazoles starting from this compound is limited in the available literature, the synthesis of pyrazoles from closely related naphthyridine precursors is documented.

Table 4: Representative Pyrazole Formation from Naphthyridine Precursors

| Naphthyridine Precursor | Reagents | Resulting Pyrazole Derivative |

|---|---|---|

| 1-(4-oxo-1,4-dihydro- semanticscholar.orgnaphthyridine-3-carbonyl)-1H-pyrazole-4-carboxylic acid ethyl ester hydrazone | Vilsmeier-Haack Reagent | Naphthyridinyl-pyrazole derivative |

| Hydrazones of 2-hydroxy-1,8-naphthyridine-3-carbohydrazide | Substituted Acetophenones, Vilsmeier-Haack Reagent | 1-(1,8-Naphthyridin-3-yl)-3-aryl-1H-pyrazole-4-carbaldehyde |

This table illustrates synthetic routes to pyrazoles from related naphthyridine compounds.

Synthesis of Spiro β-Lactams and Thiazolidinones

The aldehyde functional group of this compound is a gateway to complex heterocyclic structures such as β-lactams and thiazolidinones. The synthesis of these compounds typically proceeds via an intermediate Schiff base (imine), formed by the condensation of the aldehyde with a primary amine.

The general reaction involves the condensation of this compound with various primary amines to form the corresponding Schiff bases. nih.gov These intermediates are then subjected to cyclization reactions to yield the target heterocycles.

For the synthesis of 4-thiazolidinones, the Schiff base derived from this compound is reacted with thioglycolic acid (mercaptoacetic acid). researchgate.netnih.gov The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. This reaction is often catalyzed by an acid or a dehydrating agent.

The synthesis of spiro β-lactams, a class of compounds with a four-membered lactam ring, can also be achieved from Schiff bases. One common method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with the imine. The Schiff base from this compound would be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine). This reaction would lead to the formation of a spirocyclic β-lactam, where the C4 position of the naphthyridine ring is the spiro-center.

Table 1: Representative Synthesis of Thiazolidinones from Aldehydes This table illustrates the general reaction conditions, though specific yields for the this compound derivative are not detailed in the cited literature.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reagent | Product | Reference |

|---|---|---|---|---|

| Aromatic Amine | Aromatic Aldehyde | Mercaptoacetic Acid, DCC | 2,3-disubstituted-1,3-thiazolidin-4-one | nih.gov |

| Hydrazine Derivative | Aromatic Aldehyde | Mercaptoacetic Acid, ZnCl₂ | N-amino-4-thiazolidinone | researchgate.net |

Cross-Coupling Reactions at the Aldehyde Position

Direct cross-coupling reactions at an aldehyde carbon are not standard transformations. However, a decarbonylative strategy provides an innovative pathway to achieve this functionalization. rsc.orgrsc.org This approach involves the initial conversion of the aldehyde to a group suitable for oxidative addition to a metal catalyst, followed by the extrusion of carbon monoxide (decarbonylation) and subsequent cross-coupling. The most common route involves the oxidation of the aldehyde to a carboxylic acid, which can then be used in decarbonylative coupling reactions. organic-chemistry.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. To apply this reaction to the 4-position of 1,8-naphthyridine starting from the carbaldehyde, a decarbonylative approach is employed. rsc.orgrsc.org

The process begins with the oxidation of this compound to 1,8-naphthyridine-4-carboxylic acid (see Section 3.4). This carboxylic acid is then activated, for example, as an acid chloride or anhydride. nih.gov In the presence of a palladium catalyst, the activated carboxylic acid derivative undergoes oxidative addition and subsequent decarbonylation to form an arylpalladium intermediate. This intermediate then participates in the standard Suzuki-Miyaura catalytic cycle, reacting with a boronic acid or ester to yield the 4-aryl-1,8-naphthyridine product. elsevierpure.com

Table 2: General Conditions for Decarbonylative Suzuki-Miyaura Coupling This table presents generalized conditions for the coupling of carboxylic acid derivatives.

| Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Aroyl Chloride | Arylboronic Acid | [Pd(η³-t-Bu-ind)Cl]₂/PPh₃, NaHCO₃ | Direct decarbonylative cross-coupling | nih.gov |

| Aromatic Amide | Arylboronic Acid | Pd(dba)₂ / L₂ (e.g., dcypt) | N-C(O) bond activation | rsc.org |

| Aromatic Carboxylic Acid | Arylboronic Acid | Pd(OAc)₂, Iodine (mediator/oxidant) | Avoids stoichiometric metal salts | rsc.org |

Sonogashira Coupling

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can be achieved through a decarbonylative pathway starting from the corresponding carboxylic acid. nih.govorganic-chemistry.org This method circumvents the need to first convert the aldehyde into a halide.

The 1,8-naphthyridine-4-carboxylic acid, obtained from the oxidation of the aldehyde, is activated in situ to form a mixed anhydride. organic-chemistry.org A palladium catalyst system, often in conjunction with a specific ligand like Xantphos, facilitates the decarbonylation to generate the key aryl-palladium species. organic-chemistry.orgnih.gov This intermediate then reacts with a terminal alkyne in a copper-free or copper-cocatalyzed cycle to afford the 4-alkynyl-1,8-naphthyridine derivative. rsc.orgrsc.org

Oxidation Reactions for Carboxylic Acid Derivatives

The conversion of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation that opens the door to further derivatization, including the decarbonylative cross-coupling reactions mentioned above and the formation of amides and esters. nih.govresearchgate.net

Several standard oxidizing agents can be employed for this purpose. A common and effective method is the use of potassium permanganate (B83412) (KMnO₄) in a neutral or slightly alkaline solution. Another widely used reagent is Jones reagent (CrO₃ in sulfuric acid and acetone), although care must be taken with acid-sensitive substrates. Milder conditions can be achieved using reagents like silver(I) oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. The oxidation of a related heterocyclic aldehyde, a diazepine-carbaldehyde, has been reported using selenium dioxide in dioxane, suggesting another potential route. researchgate.net The resulting 1,8-naphthyridine-4-carboxylic acid is a stable, versatile intermediate. nih.gov

Nucleophilic Substitution Reactions

The terminology "nucleophilic substitution" at an aldehyde is less common than "nucleophilic addition," which is the characteristic reaction of the carbonyl group. libretexts.orgyoutube.com The electron-deficient carbonyl carbon of this compound is highly susceptible to attack by nucleophiles.

This reactivity is the basis for the formation of the Schiff bases (imines) discussed in section 3.2.4, where an amine acts as the nucleophile. nih.govispub.com Other important nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt like KCN followed by acidification) adds a cyano group and a hydroxyl group to the carbonyl carbon.

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and then acetals, which can serve as protecting groups for the aldehyde functionality.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) leads to the formation of secondary alcohols after an aqueous workup. youtube.com

These nucleophilic addition reactions are fundamental for elaborating the structure of this compound, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Mechanistic Studies and Reaction Dynamics

Electronic Effects on 1,8-Naphthyridine (B1210474) Reactivity

The reactivity of the 1,8-naphthyridine ring system is significantly influenced by the electronic properties of its constituent atoms and any attached functional groups. The two nitrogen atoms within the bicyclic structure are electron-withdrawing, which impacts the electron density distribution across the aromatic rings. This inherent electronic characteristic makes the naphthyridine nucleus susceptible to certain types of chemical transformations.

The presence of electron-donating or electron-withdrawing substituents can further modulate this reactivity. For instance, electron-donating groups can increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as the carbaldehyde group at the 4-position, decrease the electron density, which can influence the regioselectivity and rate of reactions. In the context of biological activity, these electronic effects can significantly impact a compound's binding affinity to biological targets by altering the electron density distribution. researchgate.net

Steric Factors Influencing Reaction Rates and Yields

Steric hindrance, arising from the spatial arrangement of atoms and groups within a molecule, plays a critical role in determining the feasibility and outcome of chemical reactions involving 1,8-naphthyridine-4-carbaldehyde. The size and positioning of substituents on the naphthyridine core can impede the approach of reactants, thereby affecting reaction rates and product yields.

The quantification of steric properties is essential for rational ligand design and for tuning the reactivity of metal complexes based on the 1,8-naphthyridine scaffold. nih.gov Methods like the buried volume and the G-parameter have been employed to quantify the steric bulk of ligands, providing insights into how steric encumbrance around a metal center can influence catalytic activity and selectivity. nih.govresearchgate.net For example, in dinuclear complexes, adjusting the ligand design to create more or less space can control the binding of additional ligands. nih.gov Research has shown that even subtle changes in ligand architecture, such as replacing carbon-carbon bonds with shorter carbon-oxygen and phosphorus-oxygen bonds, can reduce steric pressure around a dinuclear binding site. nih.gov

Solvent Effects in Synthetic Transformations of this compound

The choice of solvent is a critical parameter in the synthesis of 1,8-naphthyridine derivatives, as it can significantly influence reaction rates, yields, and even the course of the reaction. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism.

In recent years, there has been a growing emphasis on the use of environmentally benign solvents. For instance, water has been successfully employed as a solvent for the Friedländer synthesis of 1,8-naphthyridines, offering a green alternative to traditional organic solvents. nih.govrsc.org The use of ionic liquids (ILs) as both catalysts and solvents has also been explored. nih.govnih.gov Basic ionic liquids have shown remarkable catalytic activity in the Friedländer reaction under solvent-free conditions, with the added benefit of being reusable. nih.gov The selection of an appropriate solvent system is therefore a key consideration in developing efficient and sustainable synthetic methodologies for this compound and its derivatives.

Proposed Reaction Mechanisms (e.g., Vilsmeier-Haack, Friedländer)

The synthesis of this compound and its subsequent transformations often involve well-established named reactions, each with a distinct mechanistic pathway.

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com The process involves the in-situ formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comyoutube.com This electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. chemistrysteps.comyoutube.com The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.orgyoutube.com The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why this reaction is generally effective for aromatic compounds bearing electron-donating groups. chemistrysteps.com

Friedländer Synthesis: The Friedländer annulation is a classic and versatile method for constructing quinoline (B57606) and naphthyridine ring systems. nih.govwikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org In the context of 1,8-naphthyridines, this would typically involve a 2-aminopyridine (B139424) derivative. nih.gov Two primary mechanisms have been proposed. wikipedia.org The first involves an initial aldol (B89426) addition, followed by dehydration and then imine formation to yield the final ring structure. The second pathway begins with the formation of a Schiff base, followed by an aldol-type condensation and subsequent elimination of water. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Recent advancements have focused on developing more environmentally friendly catalytic systems, such as the use of ionic liquids or carrying out the reaction in water. nih.govrsc.orgnih.gov

| Reaction Name | Key Reactants | Key Intermediates | Product Type |

| Vilsmeier-Haack | Electron-rich arene, Substituted formamide (B127407) (e.g., DMF), POCl₃ | Vilsmeier reagent (chloroiminium ion), Iminium ion | Aryl aldehyde or ketone |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl | Aldol adduct, Schiff base | Quinoline or Naphthyridine derivative |

Spectroscopic Investigations of 1,8 Naphthyridine 4 Carbaldehyde and Derivatives

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular structure of 1,8-naphthyridine (B1210474) derivatives.

In the FTIR spectra of 1,8-naphthyridine derivatives, characteristic absorption bands are observed. For instance, in novel 1,8-naphthyridine derivatives, the presence of a hydroxyl group (-OH) is identified by a band around 3420 cm⁻¹, while the carbonyl group (C=O) of the aldehyde exhibits a strong absorption peak near 1661 cm⁻¹. researchgate.net For 1,8-naphthyridine-3-carboxamide derivatives, the C-H stretching of the aromatic ring is observed around 3069-3086 cm⁻¹, the keto C=O stretching appears at approximately 1686-1714 cm⁻¹, and the amide C=O stretching is seen around 1651-1692 cm⁻¹. nih.gov

Quantum chemical studies on related molecules like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have utilized computational methods to assign vibrational modes observed in FTIR and FT-Raman spectra, aiding in the detailed interpretation of the experimental data. worldscientific.com These computational analyses can also help in understanding intermolecular interactions, such as hydrogen bonding. worldscientific.com

Table 1: Characteristic FTIR Frequencies for 1,8-Naphthyridine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | ~3420 | researchgate.net |

| Carbonyl (C=O) | ~1661 | researchgate.net |

| Aromatic C-H | 3069-3086 | nih.gov |

| Keto C=O | 1686-1714 | nih.gov |

| Amide C=O | 1651-1692 | nih.gov |

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of 1,8-naphthyridine-4-carbaldehyde and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectra of 1,8-naphthyridine derivatives show distinct signals for the protons of the naphthyridine core and any substituents. For the parent 1,8-naphthyridine, the proton chemical shifts are well-documented. chemicalbook.com In derivatives, the aldehyde proton of this compound is expected to appear as a singlet in the downfield region, typically around 9-10 ppm. For example, in a related series, the aldehyde proton of biphenyl-4-carbaldehyde appears at 10.00 ppm. rsc.org Protons on the naphthyridine ring will appear in the aromatic region (7-9 ppm), with their exact chemical shifts and coupling patterns depending on the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group in this compound is highly deshielded and typically resonates in the range of 190-200 ppm. For instance, the aldehyde carbon in biphenyl-4-carbaldehyde is observed at 191.9 ppm. rsc.org The carbons of the 1,8-naphthyridine ring system appear in the aromatic region, generally between 110 and 160 ppm. chemicalbook.com The specific chemical shifts are influenced by the electronic effects of the aldehyde group and other substituents. For example, in some 1,8-naphthyridine derivatives, carbon signals have been observed at values such as 113.8, 115.8, 121.6, 134.6, 142.5, and 152.6 ppm. researchgate.net

The characterization of newly synthesized 1,8-naphthyridine derivatives consistently relies on both ¹H and ¹³C NMR for structural confirmation. rsc.orgnih.gov

Table 2: Representative NMR Data for Aldehyde-Containing Aromatic Compounds

| Compound | Solvent | ¹H Chemical Shift (ppm) - Aldehyde Proton | ¹³C Chemical Shift (ppm) - Carbonyl Carbon | Reference |

| Biphenyl-4-carbaldehyde | CDCl₃ | 10.00 (s) | 191.9 | rsc.org |

| 4-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 192.1 | rsc.org |

| 4-Chlorobenzaldehyde | CDCl₃ | 9.98 (s) | 191.0 | rsc.org |

Mass Spectrometry

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the fragmentation patterns, which can aid in structural elucidation.

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. The mass spectrum of an aldehyde-containing compound typically shows a prominent molecular ion peak (M⁺). libretexts.org Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). libretexts.org

For 1,8-naphthyridine derivatives, the mass spectrum can reveal the molecular weight, confirming the successful synthesis of the target compound. For example, the mass spectrum of a synthesized 2-phenyl-7-methyl-1,8-naphthyridine derivative showed a molecular ion peak at m/z 372. researchgate.net In another study, ESI-MS was used to confirm the molecular weights of various synthesized aldehydes, with the [M+H]⁺ ion being detected. rsc.org High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and, consequently, the elemental formula of the compound with high accuracy. acs.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of 1,8-naphthyridine derivatives are characterized by absorption bands that correspond to π→π* and n→π* transitions. The rigid, aromatic structure of the 1,8-naphthyridine core gives rise to these electronic transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of any substituents on the naphthyridine ring. For instance, theoretical studies on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have analyzed the electronic spectra in different solvents like water and ethanol. worldscientific.com

Photophysical Properties and Luminescence Studies

The photophysical properties of 1,8-naphthyridine derivatives, particularly their luminescence (fluorescence and phosphorescence), are of great interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

1,8-Naphthyridine derivatives are known to exhibit rich photophysical properties. researchgate.net For example, some derivatives display blue light emission. The emission wavelength can be tuned by modifying the substituents on the naphthyridine ring. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting the emission color and quantum yield.

Luminescence studies involve measuring the emission spectra, fluorescence quantum yields, and excited-state lifetimes. These studies provide insights into the deactivation pathways of the excited state, including radiative (fluorescence, phosphorescence) and non-radiative processes. The photophysical properties can also be sensitive to the environment, such as solvent polarity and the presence of metal ions or biomolecules, making these compounds promising candidates for fluorescent probes. researchgate.net

Computational Chemistry and in Silico Studies of 1,8 Naphthyridine 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov For the 1,8-naphthyridine (B1210474) scaffold, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, provide a detailed understanding of its structural and electronic landscape. researchgate.netnih.gov

Calculations can determine key geometric parameters like bond lengths and angles. nih.gov For instance, analysis of similar heterocyclic systems shows that the calculated parameters from optimized geometries generally show good correlation with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and the nature of electronic transitions. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

| Parameter | Significance in DFT Analysis | Typical Application to 1,8-Naphthyridines |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov | Confirms the planarity of the fused ring system and the orientation of substituents. researchgate.net |

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. researchgate.net | Identifies regions of the molecule most susceptible to electrophilic attack. |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. researchgate.net | Identifies regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net | A smaller gap suggests higher reactivity and potential for charge transfer interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic reactions. researchgate.net | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. |

While DFT calculations can predict harmonic vibrational frequencies, real molecular vibrations are anharmonic. nih.gov This anharmonicity is crucial for accurately interpreting experimental vibrational spectra (IR and Raman). tum.de Computational methods like second-order vibrational perturbation theory (VPT2) and the Vibrational Self-Consistent Field (VSCF) approach are employed to account for these anharmonic effects. nih.govtum.de

VPT2 is a widely used method that corrects harmonic frequencies by treating anharmonicity as a perturbation. nih.gov However, it can fail in cases of resonance, where vibrational energy levels are accidentally degenerate. nih.gov The VSCF method provides a framework for computing the vibrational states of strongly anharmonic systems by expanding the potential energy surface. tum.de It can be further improved with a second-order perturbation theory correction (PT2-VSCF). iastate.edu These advanced calculations are essential for disentangling congested vibrational spectra, which is particularly important for complex heterocyclic molecules where many vibrational modes exist in a narrow spectral region. tum.demdpi.com Applying these methods to 1,8-naphthyridine-4-carbaldehyde would allow for a more precise simulation of its IR spectrum, aiding in the correct assignment of fundamental bands, overtones, and combination bands observed experimentally.

The electronic absorption properties and intramolecular charge transfer (ICT) characteristics of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis. researchgate.netias.ac.in

TD-DFT: This method is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. ias.ac.inresearchgate.net Studies on similar naphthyridine derivatives have shown that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions, with results showing good agreement with experimental spectra. ias.ac.inias.ac.in The analysis helps assign specific electronic transitions to the observed absorption bands. ias.ac.in

NBO Analysis: NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. researchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction and greater electron delocalization. For the 1,8-naphthyridine scaffold, NBO analysis can reveal significant hyperconjugative interactions, such as those between the lone pair orbitals of the nitrogen atoms (n) and the antibonding orbitals of adjacent C-C or C=N bonds (π*). These interactions are crucial for the stability and electronic properties of the heterocyclic system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates. For derivatives of the 1,8-naphthyridine scaffold, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. nih.govresearchgate.net

The process involves preparing the 3D structures of the ligand and the target protein, defining a binding site (or "docking box"), and using a scoring function to rank the different binding poses based on their predicted binding affinity (often expressed in kcal/mol). nih.govresearchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are then analyzed to understand the molecular basis of the binding. nih.gov Several studies have shown that 1,8-naphthyridine derivatives can effectively bind to the active sites of various enzymes, including DNA gyrase, enoyl-ACP reductase (InhA), and adenosine (B11128) A2A receptors, suggesting their potential as antibacterial and anti-Parkinson's agents, among others. nih.govnih.govbibliomed.org

| 1,8-Naphthyridine Derivative Studied | Biological Target | Docking Score / Binding Energy | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile (B1524053) analogue (ANA-12) | Mtb Enoyl-ACP reductase (InhA) | Not specified | Predicted binding within the active site. | nih.govrsc.org |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Human A2A Adenosine Receptor | -8.407 (score), -56.60 kcal/mol (MMGBSA) | Stable complex formation predicted. | nih.govresearchgate.net |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Human A2A Adenosine Receptor | -8.562 (score), -64.13 kcal/mol (MMGBSA) | Binding comparable to the co-crystallized ligand. | nih.govresearchgate.net |

| Various 1,8-Naphthyridine-3-carboxylic acid derivatives | DNA Gyrase B | Not specified | Shared structural complementarity with the target. | bibliomed.org |

| Arylprop-2-en-1-one derivative | Topoisomerase II | -95.16 kcal/mol | 8 hydrogen bonds with protein and DNA segments. | researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govnih.gov MD simulations are often used to validate docking results. nih.gov By simulating the movements of atoms and molecules over a period (e.g., 100 nanoseconds), MD can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment. nih.govrsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. researchgate.net Studies on 1,8-naphthyridine derivatives complexed with targets like the human A2A receptor have used MD simulations to confirm that the docked compounds form stable and persistent interactions within the binding pocket, thus strengthening the case for their potential biological activity. nih.govresearchgate.net

In Silico Prediction of Biological Activities (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict a wide spectrum of biological activities for a given chemical structure based on its similarity to known bioactive compounds. rsc.orgresearchgate.net The output is given as a pair of probabilities for each activity type: Pa (probability to be active) and Pi (probability to be inactive). researchgate.net

For a molecule to be considered a promising candidate for a specific activity, it should ideally have a high Pa value and a low Pi value. PASS has been utilized in the early stages of research on 1,8-naphthyridine derivatives to screen for potential biological effects, such as antihistaminic or antimicrobial activities, thereby guiding subsequent experimental work. rsc.orgresearchgate.net This approach helps to prioritize which compounds and biological assays are most worthy of investigation.

Computational Prediction of Drug-Likeness and Pharmacokinetic Parameters (e.g., Lipinski's Rule of Five, SwissADME)

For a compound to be a successful oral drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). orientjchem.orgnih.gov In silico tools like SwissADME are widely used to predict these properties and assess a molecule's "drug-likeness." nih.govmdpi.com

One of the most common filters for drug-likeness is Lipinski's Rule of Five, which states that an orally active drug generally has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 Daltons. drugbank.com

A partition coefficient (LogP) not greater than 5. drugbank.com

Molecules violating more than one of these rules may have problems with bioavailability. drugbank.com Web-based tools like SwissADME provide rapid predictions for these and other important parameters, including water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. orientjchem.orgnih.govnih.gov The "Bioavailability Radar" provided by SwissADME offers a quick graphical assessment of a molecule's drug-likeness. mdpi.comresearchgate.net Numerous studies on 1,8-naphthyridine derivatives have employed these tools to ensure that newly synthesized compounds have promising pharmacokinetic profiles. orientjchem.orgmdpi.com

| Parameter | Description | Predicted Value/Range for 1,8-Naphthyridine Derivatives |

|---|---|---|

| Molecular Weight | Mass of the molecule in g/mol. (Lipinski: <500) | Generally compliant. mdpi.com |

| LogP (Lipophilicity) | Octanol-water partition coefficient. (Lipinski: <5) | Generally compliant. mdpi.com |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. (Lipinski: ≤5) | Generally compliant. mdpi.com |

| Hydrogen Bond Acceptors | Number of N and O atoms. (Lipinski: ≤10) | Generally compliant. mdpi.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | Values vary with substitution, influencing permeability. mdpi.com |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Often predicted as 'High' for many derivatives. orientjchem.org |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Variable; depends on specific structure and properties like TPSA. mdpi.com |

| CYP Inhibition | Prediction of inhibition of key drug-metabolizing enzymes. | Variable; some derivatives may inhibit specific isoforms like CYP2D6 or CYP3A4. researchgate.net |

| Bioavailability Score | An overall score based on multiple parameters, often around 0.55 for good candidates. | Often favorable for derivatives meeting drug-likeness criteria. |

Coordination Chemistry and Supramolecular Applications of 1,8 Naphthyridine 4 Carbaldehyde

1,8-Naphthyridine-4-carbaldehyde as a Ligand in Metal Complexes

The defining feature of the 1,8-naphthyridine (B1210474) core is the strategic placement of its two nitrogen atoms, which makes it an excellent ligand for coordinating with metal ions. This scaffold can readily form complexes with a variety of metals, including transition metals and lanthanide ions.

Derivatives of 1,8-naphthyridine are recognized for their versatile coordination behavior, capable of acting as monodentate, bidentate, or binucleating bridging ligands. nih.gov This flexibility allows for the construction of diverse metal-organic frameworks and complexes. In a monodentate fashion, only one of the nitrogen atoms coordinates to a metal center. As a bidentate ligand, both nitrogen atoms of the naphthyridine ring can chelate to a single metal ion. Perhaps its most significant role is as a binucleating bridging ligand, where the two nitrogen atoms are suitably positioned to bridge two separate metal centers, bringing them into close proximity. nih.govwikipedia.org This bridging capability is fundamental to the design of dimetallic complexes. researchgate.net

Coordination Modes of 1,8-Naphthyridine Ligands

| Coordination Mode | Description | Metal Interaction |

|---|---|---|

| Monodentate | One nitrogen atom binds to a single metal center. | 1 Ligand : 1 Metal |

| Bidentate | Both nitrogen atoms chelate to a single metal center. | 1 Ligand : 1 Metal |

| Binucleating Bridging | Each nitrogen atom binds to a different metal center, bridging them. | 1 Ligand : 2 Metals |

The primary metal-binding sites in this compound are the two nitrogen atoms of the heterocyclic rings. The geometry of the 1,8-naphthyridine molecule is such that the arrangement of these nitrogen atoms is considered optimal for the chelation of various metal cations. researchgate.net Chelation is the process where a single ligand binds to a central metal ion at two or more points. This ability to form stable chelate rings is a key reason why 1,8-naphthyridine derivatives are extensively used in coordination chemistry. mdpi.com Studies on related 8-hydroxy-naphthyridine compounds have shown they act as chelators for divalent transition metals like Zn²⁺, Fe²⁺, and Cu²⁺. nih.govresearchgate.net The aldehyde group can potentially influence the electronic properties of the naphthyridine ring, thereby modulating the strength and selectivity of metal binding.

A significant application of 1,8-naphthyridine-based ligands is in the formation of stable dimetallic complexes. researchgate.net The rigid naphthyridine scaffold serves as a bridging unit that can link two metal ions, facilitating metal-metal cooperativity. escholarship.org This structural feature allows for the creation of complexes with controlled metal-metal distances and geometries. researchgate.net The ability to readily form these binuclear structures has made 1,8-naphthyridine a valuable component in the development of catalysts and materials where interactions between two metal centers are crucial for their function. escholarship.orgresearchgate.net

Examples of Metals in 1,8-Naphthyridine Complexes

| Metal Ion | Type of Complex | Reference |

|---|---|---|

| Copper(II) (Cu²⁺) | Dicopper(II) complex | researchgate.net |

| Zinc(II) (Zn²⁺) | 2:1 complex (ligand:metal) | nih.govresearchgate.net |

| Iron(II) (Fe²⁺) | 2:1 complex (ligand:metal) | nih.govresearchgate.net |

| Palladium(II) (Pd²⁺) | Bimetallic complex | flinders.edu.au |

| Platinum(II) (Pt²⁺) | Bimetallic complex | flinders.edu.au |

Supramolecular Motifs and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is well-suited for creating such assemblies due to its capacity for forming specific intermolecular connections.

Hydrogen bonds are crucial non-covalent interactions that direct the self-assembly of molecules into well-ordered structures. The this compound molecule contains hydrogen bond acceptors in the form of the two ring nitrogen atoms and the carbonyl oxygen of the aldehyde group. These sites can interact with hydrogen bond donors from neighboring molecules or solvents. nsf.gov In the solid state, these interactions can dictate the crystal packing, leading to the formation of sheets or other extended networks. nsf.gov The formation of hydrogen bonds between naphthyridine derivatives and other molecules, such as carbohydrates or the backbone of DNA, has also been explored, highlighting the versatility of this scaffold in molecular recognition. researchgate.netnih.gov

Colorimetric Indicators for Supramolecular Interactions

The strategic incorporation of a carbaldehyde group at the 4-position of the 1,8-naphthyridine scaffold provides a versatile reactive site for the development of sophisticated colorimetric indicators. Through the formation of Schiff bases, these molecules can be transformed into sensitive chemosensors capable of detecting specific analytes, such as metal ions, through distinct color changes. This "naked-eye" detection is a hallmark of effective colorimetric sensors and is of significant interest in the field of supramolecular chemistry.

The underlying principle of these sensors often involves a change in the electronic properties of the molecule upon binding with a guest species. This can manifest as a visually perceptible color change, as well as measurable shifts in UV-visible absorption spectra. The interaction between the 1,8-naphthyridine moiety, the conjugated Schiff base, and the target analyte modulates the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to the observed chromic effects.

A notable example, while based on the closely related 1,8-naphthyridine-2-carbaldehyde, illustrates the potential of this molecular design. A Schiff base synthesized from this aldehyde and a naphthalimide hydrazone was developed as a selective fluorescent and colorimetric probe for the aluminum ion (Al³⁺). researchgate.net In the absence of Al³⁺, the compound exhibits a particular color. Upon the addition of Al³⁺, a distinct color change is observed, which is attributed to the complexation of the metal ion by the Schiff base and the nitrogen atoms of the 1,8-naphthyridine ring. researchgate.net This interaction inhibits the PET process, resulting in a significant change in the electronic structure and, consequently, the color of the solution. researchgate.net

The table below summarizes the colorimetric and photophysical changes observed in a representative 1,8-naphthyridine carbaldehyde-based Schiff base sensor upon interaction with a metal ion.

| Sensor | Analyte | Initial Color | Final Color | Absorption Maxima (λ_max) Shift |

| 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazone | Al³⁺ | Yellowish Orange | Pale Yellow | Decrease at 380 nm, Increase at 318, 333, and 356 nm researchgate.net |

The development of such chemosensors underscores the utility of this compound as a foundational building block in the creation of advanced materials for supramolecular chemistry, with applications in environmental monitoring, bio-sensing, and quality control. The ability to achieve a rapid, visual response to the presence of a specific analyte makes these compounds particularly valuable for in-field applications where sophisticated instrumentation may not be readily available. nih.gov

Biological Activity Research: Mechanisms and Structure Activity Relationships Sar

Antimicrobial Activity Research

Derivatives of the 1,8-naphthyridine (B1210474) nucleus are recognized for their significant antimicrobial properties. researchgate.netrsc.org The foundational compound of this class, nalidixic acid, was the first quinolone antibiotic and is itself a 1,8-naphthyridine derivative. nih.govjapsonline.com This lineage has spurred extensive research into new analogues to combat the rise of antibiotic-resistant pathogens. japsonline.comnih.gov

The antibacterial spectrum of 1,8-naphthyridine derivatives is broad, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The initial drug, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative bacteria. nih.gov Subsequent modifications, particularly the introduction of a fluorine atom at the C-6 position and various substituents at C-7, have led to fluoroquinolone-like compounds with enhanced activity against a wider range of bacteria, including Gram-positive strains. nih.govnih.gov

For instance, a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govekb.egnaphthyridine-3-carboxylic acid derivatives were synthesized and tested against clinically relevant bacteria. nih.govmedchemexpress.com One of the most active compounds from this series demonstrated a potent antibacterial profile, comparable to reference drugs like ciprofloxacin (B1669076), against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govmedchemexpress.com Specifically, a significant Minimum Inhibitory Concentration (MIC₉₀) value of 1.95 μg/mL was recorded against S. aureus ATCC 25923 and E. coli ATCC 35218. nih.gov Other studies have reported 1,8-naphthyridine-3-carboxylic acid amides showing very good bactericidal action toward E. coli and weaker action toward S. aureus. nih.gov

However, not all 1,8-naphthyridine derivatives exhibit direct, potent antibacterial activity. Some compounds, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, have shown high MIC values (≥1.024 µg/mL) against multi-resistant strains, suggesting they are not promising as standalone antibacterial agents. nih.gov Despite this, these compounds can play a crucial role as antibiotic modulators. nih.govnih.gov

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound / Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govekb.egnaphthyridine-3-carboxylic acid (Compound 14) | S. aureus ATCC 25923 | 1.95 (MIC₉₀) | nih.gov |

| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govekb.egnaphthyridine-3-carboxylic acid (Compound 14) | E. coli ATCC 35218 | 1.95 (MIC₉₀) | nih.gov |

| N-phenylpyrrolamide derivative (22e) | S. aureus ATCC 29213 | 0.25 | rsc.org |

| N-phenylpyrrolamide derivative (22e) | Enterococcus faecalis ATCC 29212 | 0.125 | rsc.org |

| N-phenylpyrrolamide derivative (23b) | Klebsiella pneumoniae ATCC 10031 | 0.0625 | rsc.org |

| 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) | Multi-resistant E. coli, S. aureus, P. aeruginosa | ≥ 1024 | nih.gov |

The antimicrobial investigation of the 1,8-naphthyridine scaffold extends to its potential against fungal pathogens. researchgate.net Research has demonstrated that certain derivatives possess notable antifungal properties. For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug griseofulvin. nih.gov

In another study, newly synthesized spiro β-lactams and thiazolidinones featuring a 1,8-naphthyridine moiety were tested against various fungal strains and showed good efficacy. nih.gov This suggests that the 1,8-naphthyridine nucleus can serve as a valuable template for the development of novel antifungal agents. researchgate.netnih.gov

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of essential bacterial enzymes, particularly DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting the A subunit of DNA gyrase, these compounds block the process of DNA supercoiling, leading to the uncontrolled synthesis of messenger RNA and proteins, which ultimately causes bacterial death. nih.govnih.gov This mechanism is shared with the widely used fluoroquinolone antibiotics, which are structural analogues. nih.govnih.gov

DNA Gyrase and Topoisomerase Inhibition : The structural similarity of 1,8-naphthyridines to quinolones underpins their ability to inhibit DNA gyrase and topoisomerase IV. nih.gov In silico and in vitro studies have confirmed that derivatives can bind to and inhibit these enzymes. nih.govnih.gov For example, a potent derivative from one study was confirmed to be a strong inhibitor of E. coli DNA gyrase through both enzymatic assays and molecular docking studies. nih.govmedchemexpress.com Other research has also identified N-phenylpyrrolamide inhibitors that target bacterial DNA gyrase with low nanomolar efficacy. rsc.org

DNA Intercalation : While primarily known for enzyme inhibition in bacteria, the 1,8-naphthyridine scaffold has also been associated with DNA intercalation as a mechanism of action, particularly in the context of its anticancer activity. ekb.egekb.eg This involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix, which can disrupt DNA processes and induce cell death.

General Enzyme Inhibition : Beyond topoisomerases, 1,8-naphthyridine derivatives have been explored as inhibitors of other enzymes. For instance, in mycobacteria, the presumed mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (InhA). rsc.orgrsc.org

A significant area of research focuses on the ability of 1,8-naphthyridine derivatives to counteract bacterial antibiotic resistance. nih.gov Many of these compounds can potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-drug resistant (MDR) strains. nih.govnih.gov This synergistic effect is often achieved by inhibiting bacterial efflux pumps. nih.gov

Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.govmdpi.com Derivatives of 1,8-naphthyridine have been identified as inhibitors of several efflux pumps in both Gram-positive and Gram-negative bacteria. nih.gov

NorA and MepA Pumps : In Staphylococcus aureus, 1,8-naphthyridine derivatives have been reported as inhibitors of the NorA and MepA efflux pumps, which are responsible for exporting fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.gov Specific 1,8-naphthyridine sulfonamides have been shown through molecular docking and in vitro tests to inhibit the NorA efflux pump, thereby reducing the MIC of norfloxacin against resistant S. aureus strains. researchgate.net

QacA/B, QacC, TetK, and MrsA Pumps : Further studies on S. aureus have evaluated 1,8-naphthyridine sulfonamides as inhibitors of other pumps, including QacA/B, QacC, TetK, and MrsA, which confer resistance to various antiseptics and antibiotics. nih.govresearchgate.net While these derivatives often lack intrinsic antibacterial activity, their ability to inhibit these pumps makes them valuable as potential antibiotic adjuvants. nih.gov

The ability of some 1,8-naphthyridines to act as efflux pump inhibitors without possessing direct antimicrobial activity is considered an advantage, as it may reduce the likelihood of bacteria developing resistance to the inhibitor itself. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,8-naphthyridine derivatives. Research has identified key structural features that influence their biological activity. nih.govresearchgate.net

Substituents at C-3 : Modifications at the C-3 position, often involving the carboxylic acid group of nalidixic acid, have been explored. Converting the acid to various amides has yielded compounds with good bactericidal action. nih.gov

Substituents at C-5 and C-7 : The nature of the substituent at the C-5 and C-7 positions significantly impacts activity. In a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, the substituent at the C-5 position was found to be a critical determinant of antibacterial potency. acs.org

Role of Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as chloro and nitro groups on a phenyl ring attached to the main scaffold, has been shown to improve the antimicrobial activity of certain spiro β-lactam and thiazolidinone derivatives of 1,8-naphthyridine. nih.gov

Piperazine (B1678402) Moiety : The introduction of a piperazine ring at the C-7 position, a common feature in many fluoroquinolones, is often associated with potent activity. nih.gov Further functionalization of this piperazine ring, for instance with a 5-nitrofuran heteroaromatic ring, has led to derivatives with remarkable anti-tubercular activity. rsc.orgnih.gov

These SAR studies indicate that the antimicrobial profile of 1,8-naphthyridine derivatives can be finely tuned through specific chemical modifications, guiding the design of more effective agents. nih.govnih.gov

Anticancer Potential Research

The 1,8-naphthyridine scaffold is a cornerstone in the development of new anticancer agents, with several derivatives demonstrating promising results in preclinical and clinical trials. ekb.egekb.egresearchgate.net These compounds exert their antitumor effects through a variety of mechanisms, targeting fundamental cellular processes involved in cancer progression. ekb.egekb.eg

The mechanisms of anticancer action for 1,8-naphthyridine derivatives are diverse and include:

Topoisomerase I and II Inhibition : Similar to their antibacterial counterparts, these compounds can inhibit human topoisomerases, which are vital for resolving DNA topological problems during replication and transcription. ekb.egekb.eg

DNA Intercalation : The planar structure of the naphthyridine ring allows it to intercalate into the DNA helix, causing structural distortions that can lead to cell cycle arrest and apoptosis. ekb.egekb.eg

Kinase Inhibition : They can act as inhibitors of various protein kinases that are often overactive in cancer cells and drive proliferation. ekb.egekb.eg

Tubulin Polymerization Inhibition : Some derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to mitotic arrest. ekb.egekb.eg

Induction of Apoptosis and Cell Cycle Arrest : By triggering various signaling pathways, these compounds can induce programmed cell death (apoptosis) and halt the cell cycle, preventing the proliferation of cancer cells. ekb.egekb.eg

Inhibition of Angiogenesis, Telomerase, and Ras Proteins : More complex derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), the activity of the telomerase enzyme (which is crucial for immortalizing cancer cells), and the function of Ras proteins involved in signal transduction. ekb.egekb.eg

Numerous studies have synthesized and screened 1,8-naphthyridine derivatives for their cytotoxic effects against various human cancer cell lines. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have shown potent activity. tandfonline.comnih.gov

Table 2: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | MIAPaCa (Pancreatic) | 0.41 | tandfonline.comnih.gov |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | K-562 (Leukemia) | 0.77 | tandfonline.comnih.gov |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian) | 0.41 | tandfonline.comnih.gov |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | SW620 (Colon) | 1.4 | tandfonline.comnih.gov |

| Compound 36 | PA-1 (Ovarian) | 1.19 | tandfonline.comnih.gov |

| Compound 12 (1,8-naphthyridine-3-carboxamide derivative) | HBL-100 (Breast) | 1.37 | researchgate.net |

| Compound 17 (1,8-naphthyridine-3-carboxamide derivative) | KB (Oral) | 3.7 | researchgate.net |

| Compound 22 (1,8-naphthyridine-3-carboxamide derivative) | SW-620 (Colon) | 3.0 | researchgate.net |

Mechanisms of Anticancer Action

The anticancer effects of 1,8-naphthyridine derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. sigmaaldrich.com

Apoptosis Induction: Several 1,8-naphthyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. sigmaaldrich.com One study identified a 4-phenyl-1,8-naphthyridine derivative that triggers apoptosis through a pathway involving mitochondrial membrane potential changes. nih.gov Another novel derivative was found to induce apoptosis in human melanoma cells at high concentrations. ijcap.in The well-studied derivative Voreloxin is also known to cause rapid apoptosis following DNA damage. nih.gov

Inhibition of Tumor Growth: The cytotoxic effects of these compounds lead to the inhibition of tumor cell proliferation. Numerous studies have demonstrated potent activity against various cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar or even nanomolar range, indicating significant inhibition of tumor cell growth. wikipedia.orgdrugbank.com

Topoisomerase I and II Inhibition: A primary mechanism for many 1,8-naphthyridine anticancer agents is the inhibition of topoisomerase I and II. sigmaaldrich.com These enzymes are crucial for managing DNA topology during replication and transcription. Voreloxin, for instance, functions by intercalating into DNA in the presence of topoisomerase II, leading to DNA damage. nih.gov Other derivatives have also been identified as targeting mammalian Topoisomerase II. drugbank.comresearchgate.net

Interference with DNA Replication: By inhibiting topoisomerases and altering DNA conformation, these compounds effectively interfere with DNA replication processes in cancer cells. nih.gov

DNA Intercalation: The planar structure of the naphthyridine ring system allows certain derivatives to insert themselves between the base pairs of DNA. sigmaaldrich.comnih.gov This intercalation changes the DNA's structure, which can inhibit replication and transcription, ultimately suppressing cancer cell growth. nih.gov

Cell Cycle Arrest: Treatment with 1,8-naphthyridine derivatives can halt the cell cycle at critical checkpoints. Studies have shown that these compounds can cause cell cycle arrest in the G2/M phase, preventing cancer cells from proceeding into mitosis. sigmaaldrich.comnih.gov Voreloxin specifically induces an irreversible G2 arrest. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. The 1,8-naphthyridine scaffold has been identified as a basis for developing angiogenesis inhibitors. sigmaaldrich.com

Telomerase Inhibition: Telomerase is an enzyme that maintains telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. Inhibition of telomerase is another anticancer mechanism attributed to 1,8-naphthyridine derivatives. sigmaaldrich.com

Antimitotic Agents and Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by disrupting the formation of the mitotic spindle, a structure essential for cell division. sigmaaldrich.comnih.gov This is achieved by inhibiting the polymerization of tubulin into microtubules. sigmaaldrich.com A 4-phenyl-1,8-naphthyridine derivative was found to impair mitotic spindle formation at micromolar concentrations. nih.gov

Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 1,8-naphthyridine structure is a recognized scaffold for developing protein kinase inhibitors. nih.govsigmaaldrich.com Patents have been filed for novel hetarylaminonaphthyridine derivatives specifically designed as kinase inhibitors for the treatment of tumors.

Ras Protein Inhibition: The Ras family of proteins are small GTPases that, when mutated, are implicated in many human cancers. Inhibition of Ras proteins has been noted as a potential anticancer mechanism for 1,8-naphthyridine derivatives. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies have provided valuable insights into how the chemical structure of 1,8-naphthyridine derivatives influences their anticancer efficacy. These studies help guide the design of more potent and selective compounds.

Key findings from SAR studies include:

Substitutions at various positions on the 1,8-naphthyridine ring are critical for cytotoxicity. Modifications at the C-3 position, such as the introduction of specific carboxamide groups, have yielded compounds with high potency. drugbank.com

For a series of 1,8-naphthyridine-3-carboxamides, halogen substitutions were found to produce potent activity. drugbank.com

A review of quinoline (B57606) and naphthyridine derivatives highlighted that for the 1,8-naphthyridine ring, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxyl group at the C-3 position are important for optimal cytotoxic activity.

Another study performing 3D-QSAR analysis concluded that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl substituent, were important features for cytotoxicity against several human cancer cell lines. researchgate.net

The following table summarizes the cytotoxic activity of selected 1,8-naphthyridine derivatives against various human cancer cell lines, illustrating some of these SAR findings.

| Compound | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 47 | Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | drugbank.com |

| Compound 47 | Halogen-substituted 1,8-naphthyridine-3-carboxamide | K-562 (Leukemia) | 0.77 | drugbank.com |

| Compound 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | drugbank.com |

| Compound 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | wikipedia.org |

| Compound 10c | 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF7 (Breast) | 1.47 | nih.gov |

| Compound 8d | 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF7 (Breast) | 1.62 | nih.gov |

| Compound 16 | Naphthyridine derivative | HL-60 (Leukemia) | 0.1 | researchgate.net |

Neurological Applications Research

In addition to their anticancer properties, 1,8-naphthyridine derivatives have shown potential in treating neurological and psychiatric disorders. nih.govnih.gov Research has explored their effects on neurotransmitter systems and their potential as neuroprotective and antihistaminic agents. tandfonline.comnih.gov

Modulation of Neurotransmitter Systems

The 1,8-naphthyridine scaffold has been investigated for its ability to modulate neurotransmitter systems, which is relevant for treating mood disorders. ijcap.in The reported antidepressant properties of some derivatives suggest an interaction with key neurotransmitter pathways, such as those involving serotonin (B10506) or dopamine. tandfonline.comnih.gov Furthermore, specific 1,8-naphthyridine derivatives have been synthesized and evaluated as selective agonists for the cannabinoid receptor 2 (CB2), which is part of a significant neuromodulatory system.

Neuroprotective Effects

The potential of 1,8-naphthyridine derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease points toward possible neuroprotective effects. nih.govtandfonline.comnih.gov By targeting pathways involved in neuronal cell death and dysfunction, these compounds may offer a chemical scaffold for the development of new neuroprotective therapies.

Serotonin Transporter (hSERT) Inhibition

While the antidepressant activity of some 1,8-naphthyridine derivatives has been noted, specific research detailing their mechanism of action via inhibition of the human serotonin transporter (hSERT) is not extensively documented in the available literature. Antidepressant effects often stem from such inhibition, suggesting a potential area for future investigation.

Antihistaminic Activity (H1R Antagonism)

The 1,8-naphthyridine framework has been identified as a potent scaffold for developing antihistaminic agents. nih.gov Specifically, derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as antagonists of the histamine (B1213489) H1 receptor (H1R). nih.gov In vivo studies have confirmed that certain derivatives exhibit promising bronchorelaxant effects, consistent with H1R antagonism. nih.gov Molecular docking studies have further supported these findings by modeling the interaction of these compounds within the active site of the H1 receptor. nih.gov

Anti-inflammatory and Analgesic Effects Research

Derivatives of the 1,8-naphthyridine scaffold have garnered considerable attention for their potential anti-inflammatory and analgesic activities. nih.govnih.govnih.gov Extensive research has established this class of compounds as potent scaffolds in the search for new anti-inflammatory agents. nih.govnih.gov The anti-inflammatory effects are often linked to their ability to modulate key pathways and mediators involved in the inflammatory cascade. mdpi.comnih.gov

A key mechanism behind the anti-inflammatory action of 1,8-naphthyridine derivatives is their ability to control the production of pro-inflammatory mediators. mdpi.comnih.gov Studies on 1,8-naphthyridine-3-carboxamide derivatives, for instance, have shown their anti-inflammatory and myeloprotective activities are indicated by changes in cytokine and chemokine levels secreted by dendritic cells. nih.gov

More detailed mechanistic insights come from the investigation of novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives. mdpi.comnih.gov One particular compound, N-(2-methoxyphenyl)naphthyridine-2-carboxamide (HSR2104), was identified as a potent inhibitor of inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.comnih.gov HSR2104 significantly suppressed the LPS-induced production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The reduction in NO production was linked to the compound's ability to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The underlying mechanism for these effects involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.comnih.gov HSR2104 was found to reduce the expression of TLR4 and its downstream adapter protein, myeloid differentiation factor 88 (MyD88). nih.gov This leads to the inhibition of inhibitor kappa Bα (IκBα) phosphorylation, which in turn prevents the nuclear translocation of the transcription factor nuclear factor-κB (NF-κB), a master regulator of pro-inflammatory gene expression. mdpi.comnih.gov

Table 1: Inhibitory Effects of HSR2104 on Pro-inflammatory Mediators

| Mediator | Effect of HSR2104 | Cellular Model | Inducing Agent | Reference |

| Nitric Oxide (NO) | Potent Inhibition | BV2 microglia | LPS | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Potent Inhibition | BV2 microglia | LPS | nih.gov |

| Interleukin-6 (IL-6) | Potent Inhibition | BV2 microglia | LPS | nih.gov |

| Inducible NO Synthase (iNOS) | Attenuated Expression | BV2 microglia | LPS | nih.gov |

| Cyclooxygenase-2 (COX-2) | Attenuated Expression | BV2 microglia | LPS | nih.gov |

Other Reported Biological Activities and Mechanistic Insights

Beyond anti-inflammatory effects, the 1,8-naphthyridine scaffold has been explored for a variety of other potential therapeutic uses. nih.govnih.gov These investigations have revealed activities ranging from antiviral to bronchodilatory, showcasing the chemical versatility of this heterocyclic system. nih.gov

The 1,8-naphthyridine nucleus is a crucial pharmacophore for compounds with significant antiviral activity. nih.govnih.gov Derivatives have been reported to be active against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV). researchgate.netnih.gov The mechanism of action often involves the inhibition of viral replication, and for HIV, specific derivatives act as integrase inhibitors. nih.gov The potency of many of these antiviral naphthyridine analogs is often observed in the nanomolar range. nih.gov